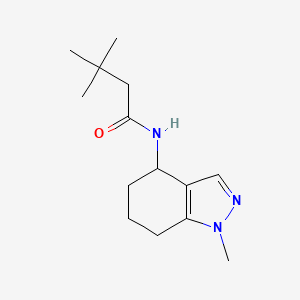![molecular formula C10H9BrF3NO5S B7495433 Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B7495433.png)
Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate, commonly known as MBSTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
MBSTP has shown potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and agricultural science. In medicinal chemistry, MBSTP has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, MBSTP has been studied for its potential as a drug delivery vehicle due to its ability to cross the blood-brain barrier. In agricultural science, MBSTP has been studied for its potential as a herbicide due to its ability to inhibit the growth of weeds.
作用機序
The mechanism of action of MBSTP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. In cancer cells, MBSTP has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is involved in tumor growth and survival. In the brain, MBSTP has been shown to bind to the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
MBSTP has been shown to have both biochemical and physiological effects. In cancer cells, MBSTP has been shown to induce apoptosis, or programmed cell death, which can lead to the destruction of cancer cells. In the brain, MBSTP has been shown to have sedative and anxiolytic effects, which can help to reduce anxiety and promote sleep.
実験室実験の利点と制限
One advantage of using MBSTP in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its stability, which allows for long-term storage without degradation. One limitation of using MBSTP in lab experiments is its high cost, which can limit its use in large-scale studies.
将来の方向性
There are several future directions for research on MBSTP. One direction is the development of MBSTP-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the potential of MBSTP as a drug delivery vehicle for targeted drug delivery. Additionally, research on the environmental impact of MBSTP as a herbicide is needed to determine its safety and efficacy in agricultural applications.
Conclusion
MBSTP is a chemical compound that has shown potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and agricultural science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MBSTP is needed to fully understand its potential and limitations in various fields.
合成法
MBSTP can be synthesized through a multistep process that involves the reaction of 4-bromobenzenesulfonyl chloride with 2-amino-2,3,3-trifluoropropanol, followed by the reaction of the resulting intermediate with methyl chloroformate. The final product is obtained after purification through recrystallization.
特性
IUPAC Name |
methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO5S/c1-20-8(16)9(17,10(12,13)14)15-21(18,19)7-4-2-6(11)3-5-7/h2-5,15,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYBLTNRZJOCAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NS(=O)(=O)C1=CC=C(C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dihydro-2H-chromen-4-yl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495362.png)



![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7495392.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7495400.png)

![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 3-methyl-1-[(4-methylphenyl)methyl]thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7495420.png)
![propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7495438.png)


![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-(4-bromophenyl)ethanone](/img/structure/B7495444.png)
![2,2-dimethyl-N-[2-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethylamino]-2-oxoethyl]propanamide](/img/structure/B7495458.png)